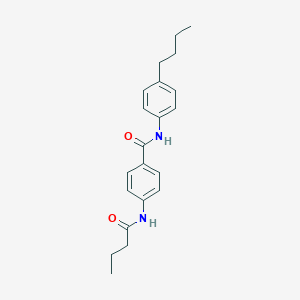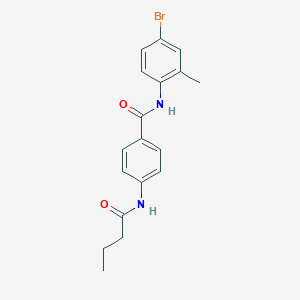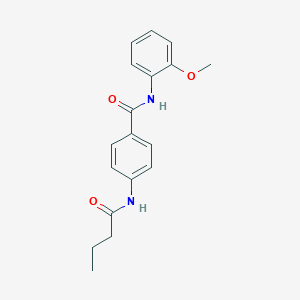![molecular formula C20H19N5O2 B215548 N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide, also known as L-779,976, is a small molecule inhibitor of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It was first synthesized in 1997 by scientists at Merck Research Laboratories and has been extensively studied for its potential as an anticancer agent.
作用機序
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide works by inhibiting the tyrosine kinase activity of the EGFR, which is a key signaling pathway in the development and progression of cancer. By inhibiting this pathway, N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the growth of new blood vessels).
実験室実験の利点と制限
One of the advantages of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer in lab experiments. However, one limitation is that it has relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide. One area of focus could be on developing more potent analogs of the compound that could be more effective in the treatment of cancer. Another area of focus could be on investigating the potential of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide and its effects on cancer cells.
合成法
The synthesis of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide involves several steps, starting with the reaction of 2-amino-5,6-dimethyl-4-pyrimidinone with aniline to form N-(anilino)-5,6-dimethyl-4-pyrimidinamine. This intermediate is then reacted with 4-formylbenzoic acid to form N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide.
科学的研究の応用
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been studied extensively for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential in the treatment of other types of cancer, including breast cancer, ovarian cancer, and head and neck cancer.
特性
製品名 |
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
|---|---|
分子式 |
C20H19N5O2 |
分子量 |
361.4 g/mol |
IUPAC名 |
(NZ)-N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-19(23-17(13)26)25-20(22-16-11-7-4-8-12-16)24-18(27)15-9-5-3-6-10-15/h3-12H,1-2H3,(H3,21,22,23,24,25,26,27) |
InChIキー |
UARTVMQNEPFXLB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(NC(=NC1=O)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3)C |
SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
正規SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B215465.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B215467.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215468.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B215469.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)
